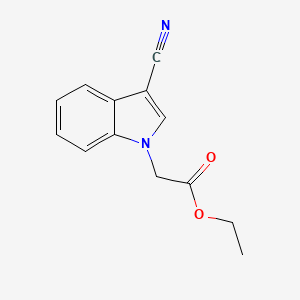![molecular formula C22H20N2O3S B10898468 6-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10898468.png)
6-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
The synthesis of 6-{[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aromatic aldehydes or acids, followed by cyclization . Industrial production methods often employ microwave irradiation to reduce reaction times and improve yields . The use of catalysts such as piperidine in ethanol solvent is also common .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Using reagents like Dess-Martin periodinane (DMP) to form benzoxazoles and benzothiazoles.
Reduction: Typically involves hydrogenation reactions.
Substitution: Commonly involves nucleophilic substitution reactions with halides. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
6-{[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the development of dyes, imaging reagents, and electroluminescent devices.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. It acts as an enzyme inhibitor, disrupting various biological pathways. The benzothiazole moiety is known to interact with proteins and enzymes, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
2-Amino-6-methylbenzothiazole: Known for its anti-tubercular activity.
4-(6-Methyl-1,3-benzothiazol-2-yl)aniline: Used in the synthesis of various organic compounds.
Benzothiazole itself: Widely used in medicinal chemistry and industry. Compared to these compounds, 6-{[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID offers unique properties due to its specific structure, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C22H20N2O3S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
6-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C22H20N2O3S/c1-13-6-11-18-19(12-13)28-21(24-18)14-7-9-15(10-8-14)23-20(25)16-4-2-3-5-17(16)22(26)27/h2-3,6-12,16-17H,4-5H2,1H3,(H,23,25)(H,26,27) |
InChI Key |
VVRPUWRAIBUXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CC=CCC4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(butan-2-yl)-7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10898387.png)
![{3-[(4-chlorophenoxy)methyl]phenyl}(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B10898407.png)
![(3E)-3-[4-(4-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10898414.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide](/img/structure/B10898426.png)

![N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898433.png)
![2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B10898438.png)
![3-{[4-(propan-2-yl)phenoxy]methyl}-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B10898440.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10898448.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10898456.png)
![2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10898459.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]butanehydrazide](/img/structure/B10898464.png)
![N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10898467.png)
![5-((E)-1-{1-[4-(1-Adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)-3-(2-methoxyethyl)-1,3-thiazolane-2,4-dione](/img/structure/B10898480.png)
